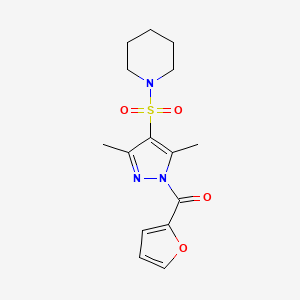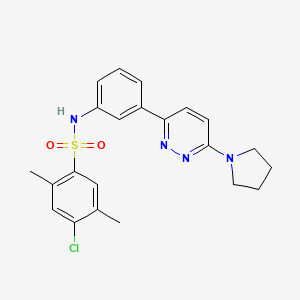
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a piperidylsulfonyl group at position 4, and a 2-furyl ketone moiety. These substitutions confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through cyclocondensation of hydrazine with a diketone, such as acetylacetone . The resulting 3,5-dimethylpyrazole is then subjected to sulfonylation with piperidine sulfonyl chloride under basic conditions to introduce the piperidylsulfonyl group . Finally, the 2-furyl ketone moiety is introduced through a Friedel-Crafts acylation reaction using furfural and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The piperidylsulfonyl group is particularly important for binding affinity, while the 2-furyl ketone moiety may interact with hydrophobic pockets in the target protein . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the piperidylsulfonyl and 2-furyl ketone groups, resulting in different chemical and biological properties.
4-(Piperidylsulfonyl)pyrazole: Lacks the dimethyl and 2-furyl ketone groups, affecting its reactivity and applications.
2-Furyl ketone derivatives: These compounds have different substituents on the furan ring, leading to variations in their chemical behavior.
Uniqueness
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the piperidylsulfonyl and 2-furyl ketone groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H19N3O4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H19N3O4S/c1-11-14(23(20,21)17-8-4-3-5-9-17)12(2)18(16-11)15(19)13-7-6-10-22-13/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
UPSGXQCKEURYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11262436.png)
![N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11262438.png)
![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B11262453.png)
![N-(4-fluorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262457.png)
![N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide](/img/structure/B11262465.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B11262469.png)

![3-(2-chlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262477.png)
![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11262483.png)
![4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(2-phenylpropyl)butanamide](/img/structure/B11262484.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11262500.png)

![1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11262513.png)
